1-Cyclopropyl-2,3-difluorobenzene
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Overview
Description
1-Cyclopropyl-2,3-difluorobenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group and two fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt . This method is efficient and can be performed under mild conditions, making it suitable for industrial applications.
Industrial Production Methods: Industrial production often employs continuous-flow reactors to enhance efficiency and safety. The diazotization reaction is typically carried out at low temperatures to prevent the decomposition of the diazonium intermediate . This method allows for high yields and scalability, making it ideal for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives where fluorine atoms are replaced by nucleophiles.
Oxidation and Reduction: Products include quinones and cyclohexane derivatives.
Scientific Research Applications
1-Cyclopropyl-2,3-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The cyclopropyl group and fluorine atoms influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis . The compound’s effects are mediated through its ability to undergo substitution and addition reactions, which are crucial in the formation of biologically active molecules .
Comparison with Similar Compounds
1-Cyclopropyl-2,4-difluorobenzene: Similar in structure but with fluorine atoms at different positions.
1-Cyclopropyl-3,4-difluorobenzene: Another isomer with fluorine atoms at the 3 and 4 positions.
1-Cyclopropyl-2,3-dichlorobenzene: Similar structure with chlorine atoms instead of fluorine.
Uniqueness: 1-Cyclopropyl-2,3-difluorobenzene is unique due to the specific positioning of the cyclopropyl group and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C9H8F2 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-cyclopropyl-2,3-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
OUIYMWGSVDUBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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